3,3'-(3H-2,1-Benzooxathiol-3-ylidene)bis(6-hydroxy-5-methylbenzoicacid) S,S-dioxide
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Overview
Description
3,3’-(3H-2,1-Benzooxathiol-3-ylidene)bis(6-hydroxy-5-methylbenzoic acid) S,S-dioxide is a complex organic compound with the molecular formula C23H18O9S. It is known for its unique structure, which includes a benzooxathiol ring system and multiple hydroxyl and carboxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(3H-2,1-Benzooxathiol-3-ylidene)bis(6-hydroxy-5-methylbenzoic acid) S,S-dioxide typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxy-5-methylbenzoic acid derivatives with benzooxathiol intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure efficiency and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,3’-(3H-2,1-Benzooxathiol-3-ylidene)bis(6-hydroxy-5-methylbenzoic acid) S,S-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
3,3’-(3H-2,1-Benzooxathiol-3-ylidene)bis(6-hydroxy-5-methylbenzoic acid) S,S-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 3,3’-(3H-2,1-Benzooxathiol-3-ylidene)bis(6-hydroxy-5-methylbenzoic acid) S,S-dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Chrome Cyanine R: A compound with a similar benzooxathiol structure.
3,3’-(1,1-dioxido-3H-2,1-benzoxathiole-3,3-diyl)bis(6-hydroxy-5-methylbenzoic acid): Another compound with a closely related structure
Uniqueness
What sets 3,3’-(3H-2,1-Benzooxathiol-3-ylidene)bis(6-hydroxy-5-methylbenzoic acid) S,S-dioxide apart is its specific arrangement of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
2588-24-1 |
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Molecular Formula |
C23H18O9S |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
5-[3-(3-carboxy-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C23H18O9S/c1-11-7-13(9-15(19(11)24)21(26)27)23(14-8-12(2)20(25)16(10-14)22(28)29)17-5-3-4-6-18(17)33(30,31)32-23/h3-10,24-25H,1-2H3,(H,26,27)(H,28,29) |
InChI Key |
LGKSNCHFKPHIJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)C(=O)O |
Origin of Product |
United States |
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